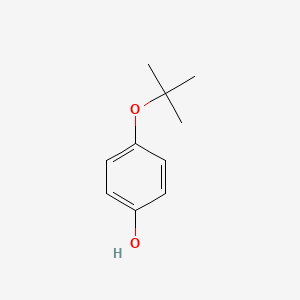
4-(tert-Butoxy)phenol
Vue d'ensemble
Description
4-(tert-Butoxy)phenol is a phenolic compound that is structurally characterized by the presence of a tert-butoxy group attached to a phenol moiety. While the provided papers do not directly discuss 4-(tert-Butoxy)phenol, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 4-(tert-Butoxy)phenol.
Synthesis Analysis
The synthesis of compounds related to 4-(tert-Butoxy)phenol often involves nucleophilic substitution reactions or other organic transformations. For instance, the synthesis of related polyamides from 4-tert-butylcatechol involves aromatic nucleophilic substitution reactions . Similarly, the synthesis of a Schiff base related to 4-(tert-Butoxy)phenol is achieved through a condensation reaction . These methods could potentially be adapted for the synthesis of 4-(tert-Butoxy)phenol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(tert-Butoxy)phenol can be characterized using various spectroscopic techniques such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the structure of 4-(tert-Butoxy)phenol.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds with tert-butoxy groups can be inferred from studies on similar substances. For example, tert-butoxy radicals generated from di-tert-butyl peroxide react with phenols to yield phenoxy radicals, a reaction that is influenced by solvent polarity and hydrogen bonding . Additionally, the transformation of 4-tert-butylphenol by ferrate(VI) involves hydroxylation, benzene-ring cleavage, and radical coupling reactions . These findings suggest that 4-(tert-Butoxy)phenol may undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(tert-Butoxy)phenol can be deduced from related compounds. For instance, polyamides derived from 4-tert-butylcatechol exhibit high thermal stability and solubility in polar solvents . The presence of tert-butyl groups in phenolic compounds often imparts steric hindrance, affecting their reactivity and physical properties. The solubility, thermal behavior, and reactivity of 4-(tert-Butoxy)phenol would likely be influenced by the tert-butoxy substituent.
Applications De Recherche Scientifique
Reaction with tert-Butoxy Radicals
4-(tert-Butoxy)phenol participates in chemical reactions involving tert-butoxy radicals. In a study, tert-butoxy radicals generated from the photodecomposition of di-tert-butyl peroxide reacted efficiently with phenols, including 4-(tert-Butoxy)phenol, forming phenoxy radicals. These reactions occurred at different rates depending on the solvent used, highlighting the impact of the solvent environment on the reactivity of phenolic O-H groups (Das, Encinas, Steenken, & Scaiano, 1981).
Oxidation Catalyst
4-(tert-Butoxy)phenol is involved in oxidation reactions catalyzed by dirhodium caprolactamate. This catalyst promotes the oxidation of para-substituted phenols, including 4-(tert-Butoxy)phenol, to form 4-(tert-butyldioxy)cyclohexadienones. The oxidation process is influenced by the electron richness and steric factors of the phenolic substrates (Ratnikov et al., 2011).
Environmental Occurrence and Fate
The presence and fate of 4-(tert-Butoxy)phenol in environmental matrices, including municipal sewage sludge, has been studied. These studies aim to understand the environmental impact of synthetic phenolic antioxidants (SPAs) like 4-(tert-Butoxy)phenol and their metabolites. Their occurrence in various environmental settings highlights the need for assessing their ecological impact and management strategies (Liu et al., 2015).
Gas-Phase Thermochemical Properties
Research has been conducted on the gas-phase thermochemical properties of tri-substituted phenols, including 4-(tert-Butoxy)phenol. These studies are essential for understanding the behavior of phenolic compounds, which are significant synthetic and naturally occurring antioxidants. The insights gained are crucial for various industrial applications where thermal stability is a key factor (Miranda, Silva, & Liebman, 2015).
Toxicity and Human Exposure
Studies on synthetic phenolic antioxidants, including 4-(tert-Butoxy)phenol, have focused on human exposure and toxicity. These studies assess SPAs' presence in various environments and their potential health impacts, emphasizing the need for understanding and managing exposure risks (Liu & Mabury, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICLJLSRUHUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179350 | |
| Record name | p-Tert-butoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxy)phenol | |
CAS RN |
2460-87-9 | |
| Record name | p-Tert-butoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tert-butoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-Butoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TERT-BUTOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W56A32OU8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)


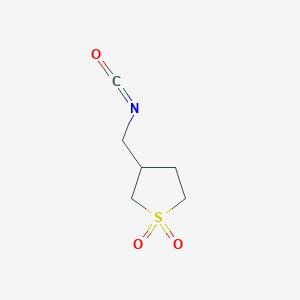

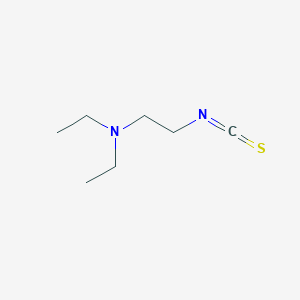

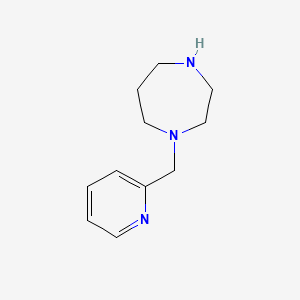
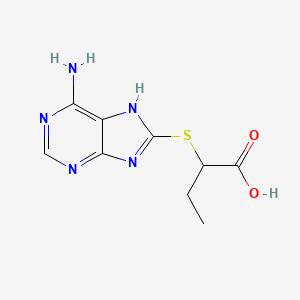
![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)
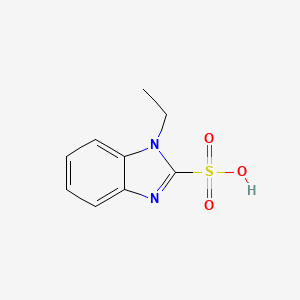
![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(1-Methyl-1H-benzimidazol-2-yl)thio]-butanoic acid](/img/structure/B1303749.png)